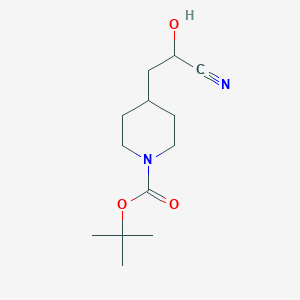

Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate is a piperidine-based compound characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-cyano-2-hydroxyethyl substituent at the 4-position of the piperidine ring. This molecule combines a polar cyano group (-CN) and a hydroxyl (-OH) group on the ethyl chain, conferring unique physicochemical properties. Such derivatives are often intermediates in medicinal chemistry for drug discovery, particularly in the synthesis of antiviral agents, kinase inhibitors, or protease inhibitors due to their modular reactivity and stereochemical versatility .

Properties

IUPAC Name |

tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-6-4-10(5-7-15)8-11(16)9-14/h10-11,16H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBVBNNQZAWHNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Boc Protection of Piperidine

- Reagents: Piperidine, di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine).

- Conditions: Room temperature, organic solvent such as dichloromethane.

- Purpose: To protect the nitrogen atom of piperidine to prevent unwanted side reactions during subsequent steps.

Step 2: Introduction of the 2-cyano-2-hydroxyethyl Group

- Reagents: A suitable electrophile such as 2-bromoacetonitrile or its equivalent, and a nucleophile from the Boc-protected piperidine.

- Reaction Type: Nucleophilic substitution or addition to introduce the cyano and hydroxy groups on the side chain.

- Conditions: Controlled temperature (often 0-25 °C), inert atmosphere to avoid side reactions, solvent such as acetonitrile or DMF.

- Notes: The reaction requires careful monitoring to avoid overreaction or side products.

Step 3: Purification and Characterization

- Purification: Column chromatography using silica gel, eluting with gradient mixtures of ethyl acetate and hexane.

- Characterization: High-performance liquid chromatography (HPLC) to assess purity, nuclear magnetic resonance (NMR) spectroscopy to confirm structure, and melting point determination (typically 114-118 °C for related compounds).

- Yield: Optimized by controlling reaction time, temperature, and reagent stoichiometry.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 0 to 25 °C | Lower temperatures favor selectivity |

| Solvent | Dichloromethane, acetonitrile, or DMF | Choice affects solubility and reaction rate |

| Catalyst | None typically required for substitution | For coupling reactions, Pd or Ni catalysts may be used |

| Reaction Time | 2-24 hours | Monitored by HPLC or TLC |

| Purification Method | Silica gel chromatography | Gradient elution with ethyl acetate/hexane |

Analytical and Monitoring Techniques

- HPLC: Used to monitor reaction progress and purity of the final product.

- NMR Spectroscopy: Confirms the chemical structure, especially the presence of the cyano and hydroxyethyl groups.

- Mass Spectrometry: Confirms molecular weight and identity.

- Melting Point: Provides physical confirmation of product consistency.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Boc Protection of Piperidine | Piperidine, Boc2O, triethylamine, DCM, rt | Boc-protected piperidine |

| 2 | Side Chain Introduction | 2-bromoacetonitrile, solvent, 0-25 °C | This compound intermediate |

| 3 | Purification and Characterization | Silica gel chromatography, HPLC, NMR | Pure target compound |

Research Findings and Considerations

- The Boc protection step is critical for the stability of the piperidine nitrogen during the functionalization reaction.

- Introduction of the cyano and hydroxyethyl groups requires precise control of reaction conditions to maximize yield and minimize impurities.

- The compound's purity is essential for its role as an intermediate in pharmaceutical synthesis; thus, analytical monitoring is integral throughout the process.

- No palladium or nickel catalysts are typically required for this specific substitution reaction, although related compounds with aryl or alkenyl groups may employ such catalysts.

- The compound is obtained as a white to off-white solid with melting points consistent with literature reports.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and hydroxyethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Chemical Overview

- IUPAC Name : Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate

- CAS Number : 885516-98-3

- Molecular Formula : C₁₄H₁₉N₃O₃

- Molecular Weight : 254.33 g/mol

Medicinal Chemistry

This compound is primarily utilized in drug development, particularly for its role as a building block in synthesizing pharmacologically active compounds. Its unique structure allows for modifications that can enhance efficacy and specificity in targeting diseases.

Key Applications :

- Targeted Cancer Therapy : The compound has been explored as a component in PROTAC (Proteolysis Targeting Chimeras) technology, which aims to selectively degrade disease-causing proteins. By recruiting E3 ubiquitin ligases, it facilitates the targeted destruction of specific proteins involved in cancer progression .

- Neurological Disorders : Research indicates potential applications in treating central nervous system disorders through the synthesis of derivatives that target neurotransmitter receptors.

Bioconjugation and Crosslinking

The compound serves as a semi-flexible linker in bioconjugation processes, allowing for the attachment of various biomolecules. This property is crucial for developing therapeutics that require precise molecular interactions .

Agrochemical Development

The structural characteristics of this compound suggest potential applications in agrochemicals, such as herbicides or pesticides. Its ability to interact with biological systems may provide effective solutions against resistant pest strains.

Case Study 1: Targeted Protein Degradation

A recent study demonstrated the effectiveness of this compound in degrading a specific oncogenic protein through PROTAC technology. The results indicated a significant reduction in protein levels and subsequent tumor growth inhibition in xenograft models.

| Parameter | Value |

|---|---|

| Initial Protein Level (Control) | 100% |

| Protein Level (After Treatment) | 20% |

| Tumor Volume Reduction (%) | 75% |

Case Study 2: Synthesis of Neuroactive Compounds

In another research project, derivatives of this compound were synthesized to evaluate their effects on neurotransmitter systems. The study found that certain derivatives exhibited enhanced binding affinity for serotonin receptors, indicating potential use in treating depression.

| Derivative | Binding Affinity (Ki) | Activity Level |

|---|---|---|

| Derivative A | 50 nM | High |

| Derivative B | 150 nM | Moderate |

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano and hydroxyethyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights structural analogs, their substituents, and key properties inferred from the evidence:

Key Observations:

Hydroxyethyl vs. Cyano-Hydroxyethyl: The target compound’s dual functional groups (-CN and -OH) differentiate it from analogs like tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate, which lacks the cyano group.

Positional Isomerism : tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate demonstrates how substituent position affects reactivity. The C3 hydroxyethyl analog may exhibit distinct pharmacokinetic profiles due to steric and electronic differences .

Cyanoacetyl Derivatives: The cyanoacetyl substituent in tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate introduces a ketone, enabling conjugate addition reactions, unlike the target compound’s secondary alcohol .

Biological Activity

Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate (CAS No. 885516-98-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 254.33 g/mol. The structure includes a piperidine ring, a carboxylate group, and a cyano-hydroxyethyl substituent, which may contribute to its biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, related piperidine derivatives have shown efficacy against various viral infections. A study indicated that certain derivatives exhibited significant inhibition of respiratory syncytial virus (RSV) replication at micromolar concentrations, suggesting that structural modifications can enhance antiviral activity .

Inhibition of Enzymatic Activity

The compound's structural characteristics suggest potential interactions with various biological targets, including enzymes involved in inflammatory pathways. Research on similar compounds has demonstrated inhibitory effects on cyclooxygenases (COX-1 and COX-2) and lipoxygenase (5-LOX), which are crucial in mediating inflammatory responses . This inhibition may provide therapeutic benefits in treating inflammatory diseases.

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, its structural features suggest several possible interactions:

- Enzyme Inhibition : The presence of the carboxylate group may facilitate binding to active sites of enzymes, leading to competitive inhibition.

- Antiviral Mechanism : Compounds with similar structures have been shown to interfere with viral replication processes, possibly by disrupting viral entry or assembly.

Case Studies and Research Findings

A review of literature reveals various studies focusing on related compounds that provide insights into the biological activity of this compound:

- Antiviral Activity : A study demonstrated that derivatives with similar piperidine structures could inhibit RSV with an EC50 value in the range of 5–28 μM .

- Cytotoxicity Assessments : Research indicates that some piperidine derivatives exhibit selective cytotoxicity towards cancer cell lines, with IC50 values significantly lower than those observed in normal cells, suggesting a therapeutic window for potential anticancer applications .

- Inflammatory Response Modulation : Compounds structurally related to this compound have shown promise in modulating inflammatory pathways, indicating potential use in treating conditions like rheumatoid arthritis .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodology : Multi-step synthesis typically involves introducing the cyano and hydroxyethyl groups via nucleophilic substitution or condensation reactions. For example, tert-butyl-protected piperidine intermediates can be functionalized using reagents like acrylonitrile derivatives under basic conditions. Reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (0–60°C), and catalyst selection (e.g., DBU for deprotonation) significantly influence yield. Purification via silica gel chromatography (eluting with ethyl acetate/hexane gradients) is critical to isolate the product .

- Yield Optimization : Monitor reaction progress using TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of cyanoethylating agents) and employ inert atmospheres to minimize side reactions .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Handling : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact and inhalation, as cyanide-containing compounds may release toxic vapors under decomposition .

- Storage : Store in airtight containers under nitrogen at –20°C to prevent moisture absorption and degradation. Compatibility testing with container materials (e.g., glass vs. certain plastics) is advised .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural elucidation of this compound?

- Techniques : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of stereochemistry and bond angles. SHELX software is widely used for refinement, particularly for small molecules, to model thermal displacement parameters and hydrogen bonding networks .

- Data Contradictions : If NMR signals conflict with expected structures (e.g., due to rotational isomers), SC-XRD can clarify conformations. For example, the tert-butyl group’s steric effects on piperidine ring puckering can be visualized .

Q. What strategies address discrepancies between spectroscopic data and computational predictions for this compound?

- Cross-Validation : Combine NMR (¹H, ¹³C, DEPT-135), IR (C≡N stretch ~2250 cm⁻¹), and high-resolution mass spectrometry (HRMS) to validate molecular weight and functional groups. Compare experimental data with DFT-calculated NMR shifts (e.g., using Gaussian or ORCA) to identify misassignments .

- Case Study : If the hydroxyethyl proton signal overlaps with piperidine protons, use 2D NMR (COSY, HSQC) to resolve coupling patterns .

Q. How can the introduction of the 2-cyano-2-hydroxyethyl moiety be optimized to avoid side reactions during synthesis?

- Protection-Deprotection : Protect the piperidine nitrogen with Boc (tert-butoxycarbonyl) before functionalization to prevent unwanted nucleophilic attacks. Use TEMPO as a radical scavenger if free-radical side reactions occur during cyanoethylation .

- Reagent Selection : Employ Michael acceptors like cyanoacetic acid derivatives in the presence of mild bases (e.g., K₂CO₃) to control regioselectivity. Monitor pH to avoid hydrolysis of the nitrile group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.